Benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate
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Overview
Description
Benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a piperidine ring with a carboxylate ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and ketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Esterification: The carboxylate ester functionality is introduced through an esterification reaction involving benzyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrole-5-one: This compound shares a similar fluorophenyl group but differs in its core structure and functional groups.
1-Benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrole-5-one: Another related compound with a pyrrole ring instead of a piperidine ring.
Uniqueness
Benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18FNO3 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C19H18FNO3/c20-16-8-4-7-15(11-16)18-12-17(22)9-10-21(18)19(23)24-13-14-5-2-1-3-6-14/h1-8,11,18H,9-10,12-13H2 |
InChI Key |
BQWCXLGDCRPEBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1=O)C2=CC(=CC=C2)F)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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